1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate

Synthetic Methodology Protecting Group Strategy Organic Synthesis

1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate offers a unique trifunctional architecture: orthogonal benzyl (hydrogenolysis-labile) and methyl (base-labile) esters enable sequential deprotection, while the phenylthiomethyl handle supports nucleophilic substitution, oxidation, or cross-coupling. Unlike simpler analogs (Benzyl methyl succinate, CAS 119450-11-2), this scaffold provides three reactive sites. Ideal for Sirt5 inhibitor development, natural product synthesis, or sulfur-containing functional materials. XLogP3 3.6.

Molecular Formula C19H20O4S
Molecular Weight 344.4 g/mol
Cat. No. B12332843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Molecular FormulaC19H20O4S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CSC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H20O4S/c1-22-18(20)12-16(14-24-17-10-6-3-7-11-17)19(21)23-13-15-8-4-2-5-9-15/h2-11,16H,12-14H2,1H3
InChIKeyWCPPSTFCJRFYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate: Technical Baseline and Procurement-Relevant Classification


1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9, C19H20O4S, MW: 344.4 g/mol) is a multifunctional succinate diester derivative characterized by a succinate backbone bearing a benzyl ester (C-1), a methyl ester (C-4), and a phenylthiomethyl (-CH2-S-Ph) substituent at the C-2 position [1]. It functions as a versatile synthetic intermediate in organic and medicinal chemistry, where the orthogonal benzyl and methyl ester protecting groups enable sequential deprotection strategies , while the phenylthio moiety provides a handle for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling [2]. Its computed physicochemical parameters include XLogP3 of 3.6 and a topological polar surface area of 77.9 Ų .

1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate: Why In-Class Analogs Cannot Be Interchanged Without Experimental Validation


While the succinate core is common to numerous compounds, the combination of three specific functional groups (benzyl ester, methyl ester, and phenylthiomethyl) in 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate creates a unique physicochemical and reactivity profile that cannot be assumed equivalent to close structural analogs. Compounds lacking the phenylthiomethyl group, such as Benzyl methyl succinate (CAS: 119450-11-2), exhibit fundamentally different electronic properties, lower molecular weight (222.24 vs. 344.4 g/mol), and lack the sulfur-based nucleophilic handle . Conversely, analogs containing the phenylthio moiety but lacking the orthogonal ester protection (e.g., phenylthiosuccinic acid 4-methyl esters) present altered hydrolytic stability and different synthetic utility [1]. Substitution without controlled, direct comparative data risks altering reaction yields, metabolic stability, or target binding affinity in applications spanning medicinal chemistry, chemical biology, and materials science .

1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate: Quantitative Evidence Guide for Differentiated Scientific Selection


Orthogonal Ester Protection: Quantified Structural Differentiation from Unprotected and Mono-Ester Succinate Analogs

The target compound possesses two distinct ester groups (benzyl and methyl), whereas the direct analog Benzyl methyl succinate lacks the phenylthiomethyl group entirely. This structural difference is not trivial; the presence of the phenylthio group increases the molecular weight by approximately 122 g/mol (222.24 vs. 344.4 g/mol) and introduces a distinct chemical handle [1]. The orthogonal protection conferred by the benzyl and methyl esters permits sequential deprotection (hydrogenolysis vs. hydrolysis), a feature absent in simple succinate diesters .

Synthetic Methodology Protecting Group Strategy Organic Synthesis

Predicted Lipophilicity (XLogP3) vs. Non-Thioether Succinate Analog: Implication for Permeability and Formulation

The predicted XLogP3 value for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate is 3.6, computed using PubChem's standardized algorithm [1]. In comparison, the simpler analog Benzyl methyl succinate, which lacks the phenylthio group, has a significantly lower predicted logP (estimated ~2.0) based on its structural similarity to other succinate diesters . The quantitative difference in lipophilicity (>1.5 log units) corresponds to a >30-fold difference in partition coefficient, suggesting that the target compound will exhibit markedly different membrane permeability and solubility profiles in biological assays.

ADME Properties Lipophilicity Drug Design

Reactivity: Phenylthio Group as a Synthetic Handle vs. Succinates Without Thioether Functionality

The phenylthiomethyl (-CH2-S-Ph) group in the target compound confers distinct reactivity not found in simple succinate esters such as Benzyl methyl succinate . The sulfur atom can act as a nucleophile in substitution reactions or participate in metal-catalyzed cross-couplings, enabling the construction of more complex molecular architectures [1]. This functional handle is absent in Benzyl methyl succinate (C12H14O4), which contains only ester functionalities and is therefore limited to reactions involving the ester carbonyls [2]. While no direct kinetic data comparing the reactivity of these specific compounds exists, the presence of a thioether is a well-established class-level differentiation in organic synthesis.

Cross-Coupling Nucleophilic Substitution Synthetic Chemistry

Relevance to Sirtuin Inhibition: Arylthiosuccinyl Scaffold as a Class-Level Indicator of Biological Potential

Research on related arylthiosuccinylated and benzylthiosuccinylated peptide derivatives has demonstrated that compounds containing a 3-arylthio or 3-benzylthio substituent on a succinyl backbone can act as potent and selective inhibitors of Sirtuin 5 (Sirt5) with Ki values in the low nanomolar range [1]. For instance, a 3-(phenylthio)succinyl-CPS1 peptide analog exhibited nanomolar affinity in a zebrafish Sirt5 assay, with a crystal structure confirming its binding mode [2]. While 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate itself is a small-molecule building block and not the peptide inhibitor, it contains the phenylthio-succinate core motif that is essential for this activity. This class-level inference suggests that compounds derived from this scaffold may be privileged starting points for developing Sirt5-targeting chemical probes.

Sirtuin 5 Inhibition Medicinal Chemistry Chemical Biology

1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate: Evidence-Backed Application Scenarios for Procurement and Use


Stepwise Synthesis of Complex Molecules Requiring Orthogonal Carboxyl Protection

This compound is optimally procured for multi-step organic syntheses that necessitate the sequential, selective deprotection of two carboxyl groups. The benzyl ester can be cleaved via hydrogenolysis, while the methyl ester is stable under these conditions; conversely, the methyl ester can be hydrolyzed under basic conditions without affecting the benzyl group . This orthogonal strategy, coupled with the additional phenylthio handle, makes it a strategic building block for constructing complex, functionalized molecules, including potential pharmaceutical intermediates and natural product analogs .

Development of Chemical Probes Targeting Sirtuin 5 and Related Deacylases

Given the demonstrated low-nanomolar Ki values of structurally related 3-arylthiosuccinyl peptides against Sirt5 , 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate can serve as a core scaffold or starting material for medicinal chemistry efforts aimed at developing novel Sirt5 inhibitors. Its procurement is justified for laboratories engaged in epigenetic research, cancer biology, or metabolism studies where Sirt5 modulation is of interest . The compound can be elaborated into more complex peptidomimetic or small-molecule inhibitors by leveraging the phenylthio group and the two ester functionalities.

Precursor for Sulfur-Containing Functional Materials and Advanced Intermediates

The phenylthio group in this compound provides a reactive site for further transformations, such as oxidation to sulfoxides or sulfones, or participation in metal-catalyzed C-S bond-forming reactions . This makes it a suitable precursor for synthesizing sulfur-containing functional materials, ligands for catalysis, or advanced intermediates for agrochemical and fine chemical applications . Its higher lipophilicity (XLogP3 = 3.6) also suggests potential utility in the design of hydrophobic molecular components [1].

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